molecular formula C9H16O4S B8750402 ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate CAS No. 66319-05-9

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate

Cat. No.: B8750402
CAS No.: 66319-05-9
M. Wt: 220.29 g/mol
InChI Key: QPDMNTQYPRWOES-UHFFFAOYSA-N
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Description

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methoxy-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate typically involves the esterification of 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]propanoate
  • Methyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
  • Propyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate

Uniqueness

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is unique due to the presence of the methoxy-oxopropyl group, which imparts specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

66319-05-9

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate

InChI

InChI=1S/C9H16O4S/c1-4-13-9(11)7(2)14-6-5-8(10)12-3/h7H,4-6H2,1-3H3

InChI Key

QPDMNTQYPRWOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SCCC(=O)OC

Origin of Product

United States

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